molecular formula C8H6F3NO2 B2644103 2-Amino-6-(difluoromethyl)-4-fluorobenzoic acid CAS No. 2248392-40-5

2-Amino-6-(difluoromethyl)-4-fluorobenzoic acid

Cat. No.: B2644103
CAS No.: 2248392-40-5
M. Wt: 205.136
InChI Key: JYQTTZYPBDTOJM-UHFFFAOYSA-N
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Description

2-Amino-6-(difluoromethyl)-4-fluorobenzoic acid is an organic compound with a unique structure that includes both amino and fluorinated groups. This compound is of interest in various fields of chemistry and pharmacology due to its potential biological activities and its role as a building block in the synthesis of more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-6-(difluoromethyl)-4-fluorobenzoic acid typically involves multi-step organic reactions. One common method includes the introduction of fluorine atoms through electrophilic fluorination reactions. The starting materials often include substituted benzoic acids, which undergo nitration, reduction, and subsequent fluorination to introduce the difluoromethyl and fluorine groups.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the desired product formation.

Chemical Reactions Analysis

Types of Reactions

2-Amino-6-(difluoromethyl)-4-fluorobenzoic acid can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the nitro groups to amino groups.

    Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the fluorine atoms.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce various amino derivatives.

Scientific Research Applications

2-Amino-6-(difluoromethyl)-4-fluorobenzoic acid has several applications in scientific research:

    Chemistry: It serves as a precursor for the synthesis of more complex fluorinated organic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is explored for its potential use in drug development, particularly in designing molecules that can interact with specific biological targets.

    Industry: The compound is used in the development of new materials with unique properties, such as high thermal stability and resistance to degradation.

Mechanism of Action

The mechanism of action of 2-Amino-6-(difluoromethyl)-4-fluorobenzoic acid involves its interaction with specific molecular targets. The presence of fluorine atoms can enhance the compound’s ability to form strong hydrogen bonds and interact with enzymes or receptors. This interaction can modulate the activity of these biological targets, leading to various pharmacological effects.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-6-fluorobenzoic acid: Similar structure but lacks the difluoromethyl group.

    2-Amino-4-fluorobenzoic acid: Similar structure but lacks the difluoromethyl group.

    2-Amino-6-(trifluoromethyl)benzoic acid: Contains a trifluoromethyl group instead of a difluoromethyl group.

Uniqueness

2-Amino-6-(difluoromethyl)-4-fluorobenzoic acid is unique due to the presence of both difluoromethyl and fluorine groups, which can significantly influence its chemical reactivity and biological activity. The combination of these groups can enhance the compound’s stability and its ability to interact with biological targets, making it a valuable compound for research and development.

Properties

IUPAC Name

2-amino-6-(difluoromethyl)-4-fluorobenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6F3NO2/c9-3-1-4(7(10)11)6(8(13)14)5(12)2-3/h1-2,7H,12H2,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYQTTZYPBDTOJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1C(F)F)C(=O)O)N)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6F3NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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